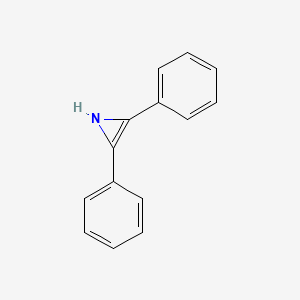
2,3-Diphenyl-1H-azirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-1H-azirine is a heterocyclic compound characterized by a three-membered ring containing one nitrogen atom and two phenyl groups attached to the carbon atoms. This compound is known for its high ring strain and reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neber Rearrangement: This classical method involves the rearrangement of oximes to form azirines.
Decomposition of Vinyl Azides: Thermolysis or photolysis of vinyl azides can lead to the formation of azirines.
Ring Contraction of Isoxazoles: Isoxazole derivatives can undergo ring contraction to yield azirines.
Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can be cyclized oxidatively to form azirines.
Radical Addition/Cyclization of Alkynes: Alkynes can undergo radical addition and subsequent cyclization to form azirines.
Industrial Production Methods
While specific industrial production methods for 2,3-Diphenyl-1H-azirine are not extensively documented, the above synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Azirines can undergo oxidation to form oxazoles or other oxygen-containing heterocycles.
Reduction: Reduction of azirines can lead to the formation of aziridines.
Substitution: Azirines can participate in nucleophilic substitution reactions, where the nitrogen atom can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Peroxides, oxygen, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogenation catalysts or metal hydrides can be employed for reduction reactions.
Nucleophiles: Various nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Oxazoles and other oxygen-containing heterocycles.
Reduction: Aziridines.
Substitution: Substituted azirines with nucleophilic groups attached to the nitrogen atom.
Scientific Research Applications
2,3-Diphenyl-1H-azirine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-1H-azirine involves its high ring strain and electrophilic nature, which make it a powerful Michael acceptor. It can covalently bind to nucleophilic sites, such as cysteine or lysine residues in proteins, leading to the formation of stable adducts . This reactivity is exploited in bioconjugation and other chemical modifications.
Comparison with Similar Compounds
2,3-Diphenyl-1H-azirine is unique due to its specific substitution pattern and reactivity. Similar compounds include:
2H-Azirine-2-carboxylic acids: These compounds have a carboxylic acid group attached to the azirine ring and exhibit different reactivity and biological activity.
Aziridines: These are saturated analogs of azirines and are less reactive due to the absence of the double bond.
Isoxazoles: These five-membered ring compounds can be precursors to azirines through ring contraction reactions.
Properties
Molecular Formula |
C14H11N |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2,3-diphenyl-1H-azirine |
InChI |
InChI=1S/C14H11N/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,15H |
InChI Key |
HWWJZXPXOQYABR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


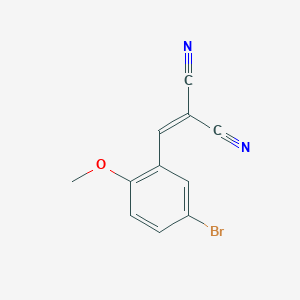
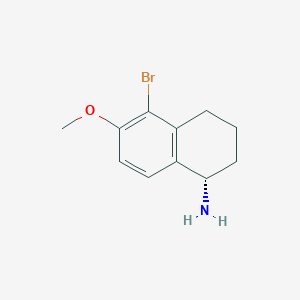
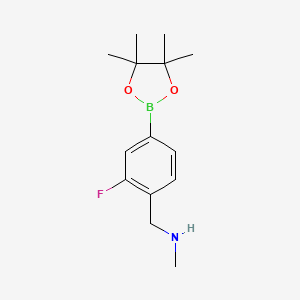
![Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B13139218.png)
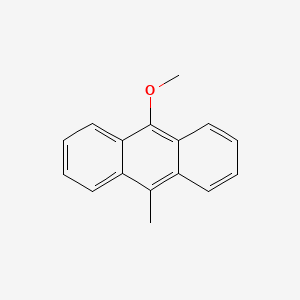
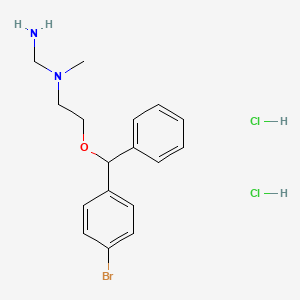
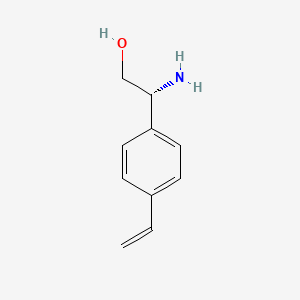


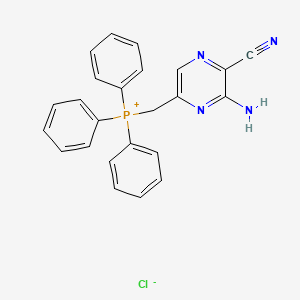

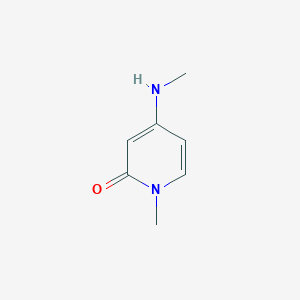

![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)
